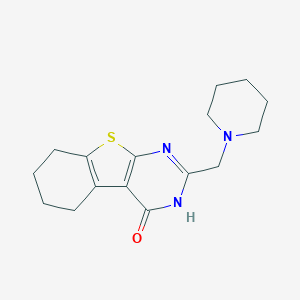

![molecular formula C5H7N3S2 B182065 5-烯丙基硫代-[1,3,4]噻二唑-2-胺 CAS No. 30062-44-3](/img/structure/B182065.png)

5-烯丙基硫代-[1,3,4]噻二唑-2-胺

描述

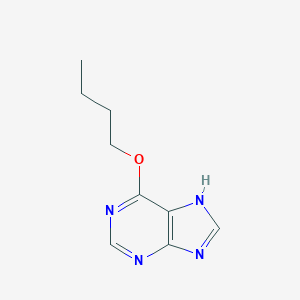

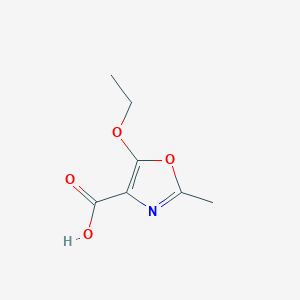

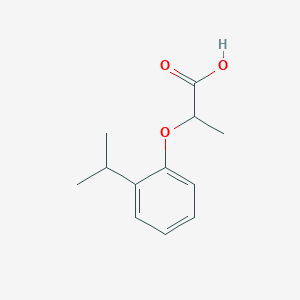

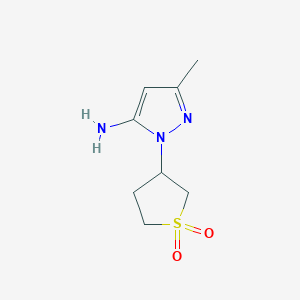

Synthesis Analysis

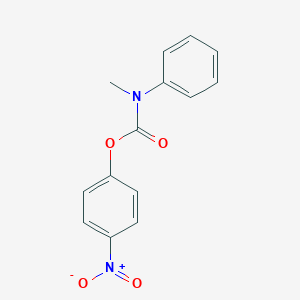

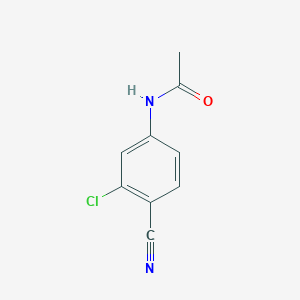

The synthesis of compounds related to 5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine involves several steps, including modified Strecker reactions, cyclization, substitution, quaternization, and reduction processes. For instance, the synthesis of 5-(4-alkylsulfanyl-[1,2,5]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salts as muscarinic receptor agonists was achieved through these methods, resulting in the final products as oxalic acid salts . Additionally, the S-alkylation of 5-arylmethylideneamino-2-mercapto-1,3,4-thiadiazoles with chloroacetyl anilide under solid–liquid phase transfer catalysis using polyethylene glycol-400 (PEG-400) catalyst in the presence of potassium carbonate was employed to synthesize 5-arylmethylideneamino-1,3,4-thiadiazole-2-ylsulfanyl acetamide derivatives .

Molecular Structure Analysis

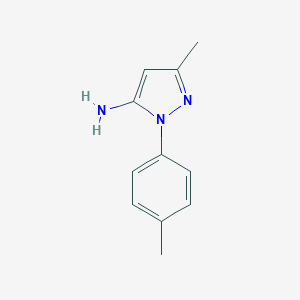

The molecular structure of N-allyl derivatives of (5-(2′-pyridyl)-[1,3,4]thiadiazol-2-yl) amine was studied using 1H, 13C, 15N NMR spectroscopy, X-ray diffraction, and DFT computations. It was found that these compounds exist in the egzo-amino tautomeric form in both solution and solid state. The DFT calculations indicated that the egzo-amino tautomeric form is more stable than the egzo-imino form by 35 kJ/mol . Similarly, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was also studied, confirming the existence of the egzo-amino tautomeric form in the solid state and the presence of polar ribbons in its crystal structure .

Chemical Reactions Analysis

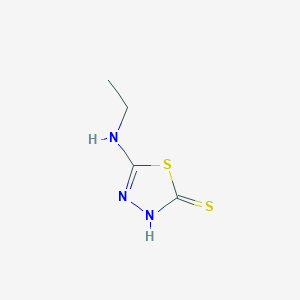

The amidoalkylation of secondary heterocyclic amines by N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-chloroacetamide led to the formation of new compounds containing 1,3,4-thiadiazole-5-thione moiety alongside pyperidine, morpholine, and cytisine fragments. These compounds were screened for antimicrobial activity, with some showing appreciable antibacterial activity against gram-negative and gram-positive bacteria . Furthermore, the reaction of 2-chloro-N-(5-ethyl/allylsulfanyl-[1,3,4]thiadiazol-2-yl)-acetamides with ammonium thiocyanate in dry acetone followed by condensation with various carbonyl compounds yielded 5-aryl/heterylidene substituted 2-imino-4-thiazolidinones possessing 1,3,4-thiadiazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the presence of the 1,3,4-thiadiazole moiety. For example, the existence of the egzo-amino tautomeric form affects the compounds' solubility and stability. The antimicrobial activity of the amidoalkylated derivatives indicates their potential as bioactive molecules. The plant growth-regulating activity of some derivatives at low concentrations suggests their utility in agricultural applications . The antitrypanosomal activity of certain derivatives against T. brucei gambience further demonstrates the significance of the 1,3,4-thiadiazole moiety in contributing to the biological activity of these compounds .

科学研究应用

在抗锥虫活性中的应用

合成和抗锥虫特性:化合物5-烯丙基硫代-[1,3,4]噻二唑-2-胺已被用于合成新型含1,3,4-噻二唑的2-亚氨基噻唑烷-4-酮,该化合物显示出显着的体外抗锥虫活性。具体来说,具有S-烯丙基的衍生物对T. brucei gambience表现出显着的效力,表明在治疗锥虫病中具有潜在应用(Lelyukh等人,2023年)。

在卤环化中的应用

衍生物的卤环化:该化合物参与了卤环化过程,导致了噻唑并[2,3-b][1,3,4]噻二唑鎓等衍生物的产生。这展示了该化合物在合成化学中的多功能性,尤其是在创建结构复杂的分子方面(Tarasova等人,2015年)。

在抗菌活性中的应用

酰胺烷基化衍生物的抗菌活性:5-烯丙基硫代-[1,3,4]噻二唑-2-胺衍生物对杂环胺的酰胺烷基化产生了具有显着抗菌活性的新化合物。例如,某些化合物对革兰氏阴性和革兰氏阳性细菌表现出明显的抗菌活性,突出了在抗菌治疗中的潜在应用(Toshmurodov等人,2021年)。

在光动力治疗中的应用

用于癌症治疗的光动力疗法:该化合物一直是合成具有高单线态氧量子产率的锌酞菁衍生物的一部分。由于其优异的荧光特性和高量子产率,这些衍生物对于治疗癌症的光动力疗法应用非常重要(Pişkin等人,2020年)。

在有机金属材料晶体工程中的应用

晶体工程中的配体强制二聚化:该化合物在晶体工程中显示出潜力,特别是在铜(I)-烯烃配合物的配体强制二聚化中。该应用在材料化学和有机金属材料的开发领域至关重要(Ardan等人,2017年)。

安全和危害

The safety information for “5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name |

5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S2/c1-2-3-9-5-8-7-4(6)10-5/h2H,1,3H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGCJNIVVSSVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326107 | |

| Record name | 5-[(Prop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine | |

CAS RN |

30062-44-3 | |

| Record name | 30062-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[(Prop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)

![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)